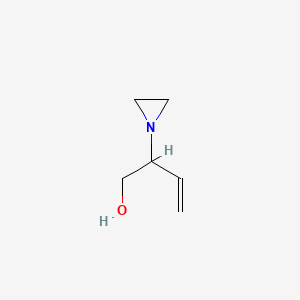
1-Aziridineethanol, beta-vinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aziridineethanol, beta-vinyl-, also known as 2-(1-aziridinyl)ethanol, is a compound with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol . It is a colorless liquid that is slightly soluble in chloroform and methanol . This compound is known for its unique structure, which includes an aziridine ring and a hydroxyl group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
1-Aziridineethanol, beta-vinyl-, can be synthesized through various methods. One common synthetic route involves the cyclization of amino alcohols. For instance, amino alcohols can be converted into their hydrogen sulfates with chlorosulfonic acid, followed by cyclization with sodium hydroxide or sodium carbonate . Another method involves the direct transformation of 2-amino alcohols to N-tosyl aziridines using tosylation and in situ cyclization with potassium hydroxide in water/dichloromethane . Industrial production methods often involve the use of copper-promoted intramolecular C-H oxidative amination reactions .
Analyse Des Réactions Chimiques
1-Aziridineethanol, beta-vinyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diethanolamine.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aziridine ring is opened to form different products.
Cyclization: The compound can undergo cyclization reactions to form various cyclic structures.
Common reagents used in these reactions include chlorosulfonic acid, sodium hydroxide, potassium hydroxide, and copper catalysts . Major products formed from these reactions include diethanolamine and various cyclic amines .
Applications De Recherche Scientifique
1-Aziridineethanol, beta-vinyl-, has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Aziridineethanol, beta-vinyl-, involves its ability to form stable complexes with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules . This property makes it useful in the study of enzyme mechanisms and protein interactions. The compound can also participate in ring-opening reactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
1-Aziridineethanol, beta-vinyl-, can be compared with other similar compounds such as:
2-(1-Aziridinyl)ethanol: Similar in structure but lacks the vinyl group, making it less reactive in certain chemical reactions.
N-(2-Hydroxyethyl)ethyleneimine: Another similar compound with a hydroxyl group, but it has different reactivity due to the absence of the vinyl group.
The uniqueness of 1-Aziridineethanol, beta-vinyl-, lies in its vinyl group, which enhances its reactivity and makes it a valuable intermediate in various synthetic processes .
Propriétés
Numéro CAS |
4465-96-7 |
|---|---|
Formule moléculaire |
C6H11NO |
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)but-3-en-1-ol |
InChI |
InChI=1S/C6H11NO/c1-2-6(5-8)7-3-4-7/h2,6,8H,1,3-5H2 |
Clé InChI |
NQOBJJFPVZWAQK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CO)N1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)
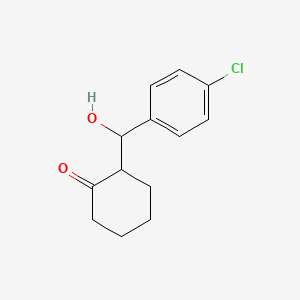


![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)
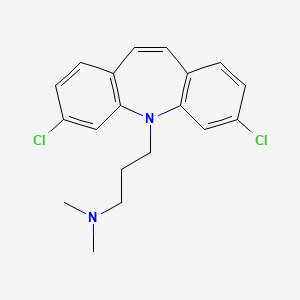
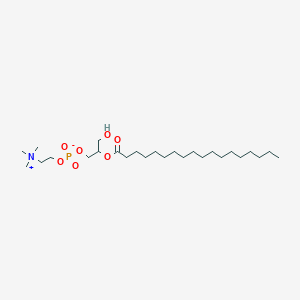
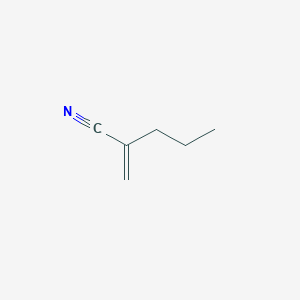
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
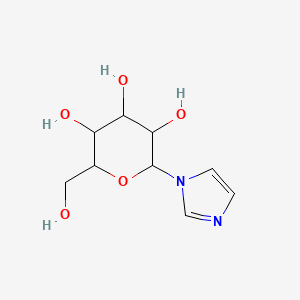

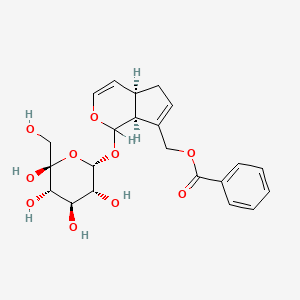
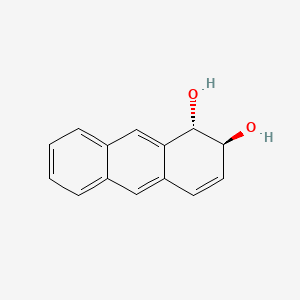
![Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine](/img/structure/B14155535.png)
